molecular formula C25H24N2O4 B302060 N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302060
M. Wt: 416.5 g/mol
InChI Key: DJUPKBVLJGCPHX-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide, also known as EPNF, is a synthetic compound that has been synthesized through a multi-step process. This compound has been the subject of scientific research due to its potential applications in medicine and other fields. In

Mechanism of Action

The mechanism of action of N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been proposed that N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide exerts its effects by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory response, cell proliferation, and cell survival pathways. N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a number of biochemical and physiological effects. N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the activity of various enzymes that are involved in the inflammatory response, such as COX-2 and iNOS. N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages and limitations for lab experiments. One advantage is that N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that can be easily synthesized in the lab. This makes it easier to obtain large quantities of N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide for use in experiments. Another advantage is that N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a wide range of potential applications in medicine and other fields. One limitation is that the mechanism of action of N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. This makes it difficult to design experiments to investigate the effects of N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide. Another limitation is that N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide. One direction is to investigate the safety and efficacy of N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide in clinical trials. Another direction is to investigate the potential applications of N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential applications of N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, another direction is to investigate the potential use of N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide as a tool for studying the mechanisms of inflammation and cancer.

Synthesis Methods

The synthesis of N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide involves a multi-step process that includes the condensation of 3-ethoxy-4-propoxybenzaldehyde with 2-naphthol, followed by the reaction of the resulting product with hydrazine hydrate. The final product is obtained through the reaction of the resulting intermediate with acetic anhydride. The synthesis of N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been optimized to yield a high purity product with good yields.

Scientific Research Applications

N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been the subject of scientific research due to its potential applications in medicine and other fields. N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C25H24N2O4/c1-3-13-30-22-11-9-17(14-23(22)29-4-2)16-26-27-25(28)24-15-20-19-8-6-5-7-18(19)10-12-21(20)31-24/h5-12,14-16H,3-4,13H2,1-2H3,(H,27,28)/b26-16+

InChI Key

DJUPKBVLJGCPHX-WGOQTCKBSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC

SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC

Origin of Product

United States

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